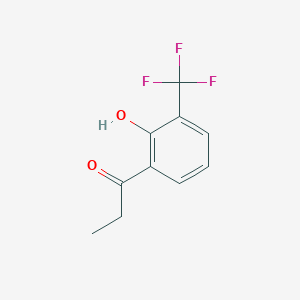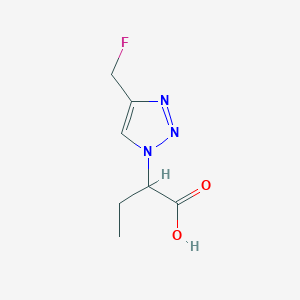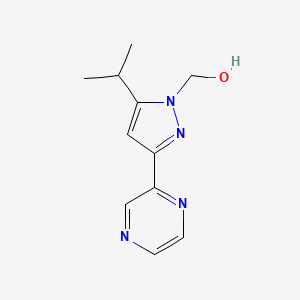
(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol: is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of an isopropyl group, a pyrazinyl group, and a methanol group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Pyrazinyl Group: The pyrazinyl group can be introduced via a coupling reaction with a suitable pyrazine derivative.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.
Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives with different functional groups.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine
Drug Development: The compound can be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Pharmaceuticals: It can be used in the production of pharmaceutical compounds with specific biological activities.
作用機序
The mechanism of action of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethanol: Similar structure with an ethanol group instead of a methanol group.
(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)amine: Similar structure with an amine group instead of a methanol group.
(5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid: Similar structure with an acetic acid group instead of a methanol group.
Uniqueness
The uniqueness of (5-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications, as it can interact with different molecular targets and participate in diverse chemical reactions.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
(5-propan-2-yl-3-pyrazin-2-ylpyrazol-1-yl)methanol |
InChI |
InChI=1S/C11H14N4O/c1-8(2)11-5-9(14-15(11)7-16)10-6-12-3-4-13-10/h3-6,8,16H,7H2,1-2H3 |
InChIキー |
QRYNLJQASLDVJC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1CO)C2=NC=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-(Diphenylamino)phenyl)dibenzo[f,h]pyrazino[2,3-b]quinoxaline-11,12-dicarbonitrile](/img/structure/B13345210.png)
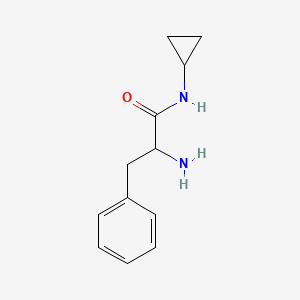
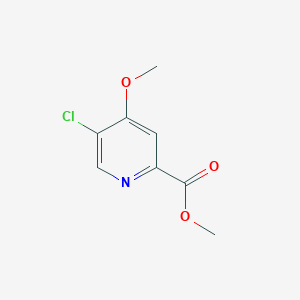
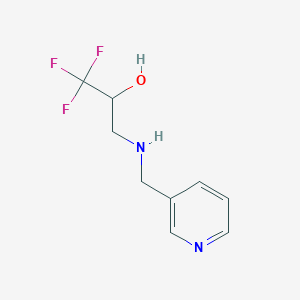
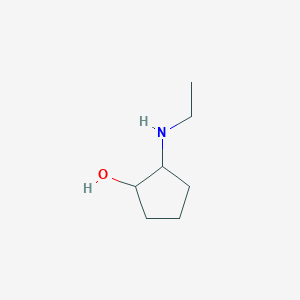
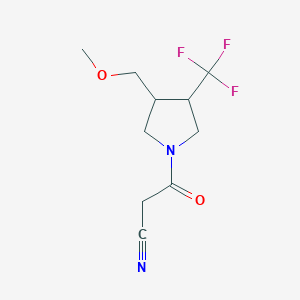
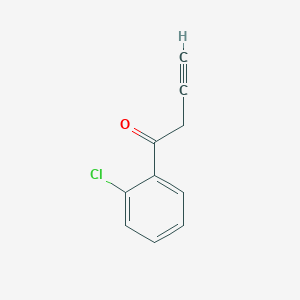
![2-(Benzo[d]isoxazol-6-yl)propan-1-amine](/img/structure/B13345255.png)
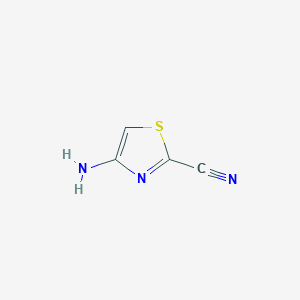
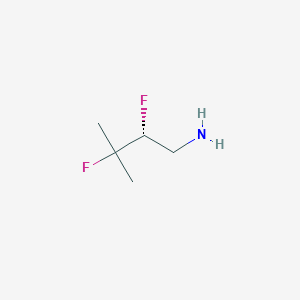
![[(2-phenyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B13345273.png)
